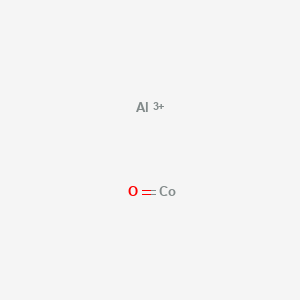
Aluminium(3+) oxocobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium(3+) oxocobalt is a compound that combines aluminium and cobalt in a specific oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of aluminium and cobalt can lead to materials with enhanced mechanical, thermal, and electrical properties.
準備方法
Synthetic Routes and Reaction Conditions: Aluminium(3+) oxocobalt can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of aluminium nitrate and cobalt nitrate in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale co-precipitation processes. The reactants are mixed in large reactors, and the precipitate is continuously filtered and washed. The final product is obtained through calcination at high temperatures to ensure the formation of the desired crystalline structure.
化学反応の分析
Types of Reactions: Aluminium(3+) oxocobalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents like sodium borohydride can reduce this compound to lower oxidation state compounds.
Substitution: Substitution reactions can occur with ligands such as ammonia or phosphines, leading to the formation of new coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of aluminium and cobalt, while reduction reactions may produce metallic aluminium and cobalt.
科学的研究の応用
Aluminium(3+) oxocobalt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials with enhanced mechanical and thermal properties, such as coatings and composites.
作用機序
The mechanism by which aluminium(3+) oxocobalt exerts its effects involves interactions at the molecular level. The compound can act as a catalyst by providing active sites for chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The specific pathways involved depend on the application and the environment in which the compound is used.
類似化合物との比較
- Aluminium(3+) oxide
- Cobalt(3+) oxide
- Aluminium-cobalt alloys
Comparison: Aluminium(3+) oxocobalt is unique due to the combination of aluminium and cobalt in a specific oxidation state, which imparts distinct properties not found in the individual oxides or alloys. For example, the compound may exhibit enhanced catalytic activity or improved thermal stability compared to aluminium(3+) oxide or cobalt(3+) oxide alone.
特性
分子式 |
AlCoO+3 |
|---|---|
分子量 |
101.914 g/mol |
IUPAC名 |
aluminum;oxocobalt |
InChI |
InChI=1S/Al.Co.O/q+3;; |
InChIキー |
ZJUTYTJBRJUTBE-UHFFFAOYSA-N |
正規SMILES |
O=[Co].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


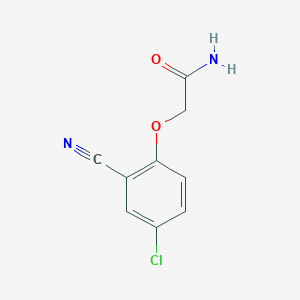
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
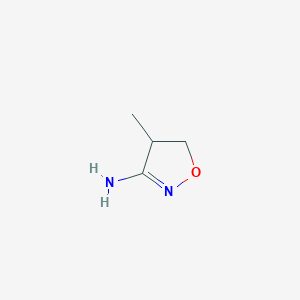
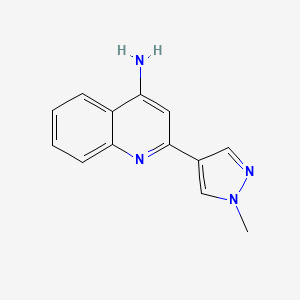
![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)
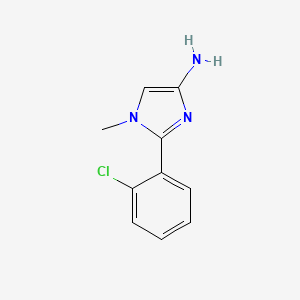
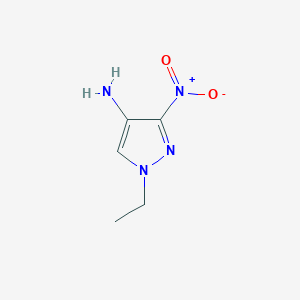
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11733664.png)
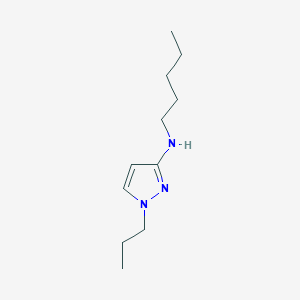
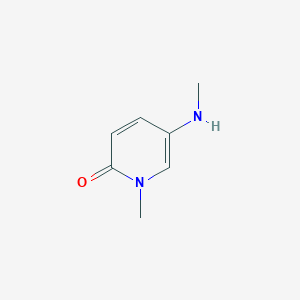
![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
